
N-(3-Aminopropyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)adenosine is a compound that combines the structural features of adenosine and a 3-aminopropyl group Adenosine is a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)adenosine typically involves the reaction of adenosine with 3-aminopropylamine. This reaction can be catalyzed by various agents to facilitate the formation of the desired product. One common method involves the use of a fixed bed as a reaction vessel and a molecular sieve to catalyze the reaction between ammonia and acrylonitrile to prepare N-(2-cyanoethyl)-3-aminopropionitrile, which is then subjected to direct catalytic hydrogenation to produce this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous production processes that utilize fixed-bed reactors and molecular sieves. These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminopropyl)adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenosine moiety.
Substitution: Substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives, while substitution can introduce new functional groups to the adenosine structure .
Scientific Research Applications
N-(3-Aminopropyl)adenosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)adenosine involves its interaction with adenosine receptors, particularly A1 and A2 receptors. These receptors are involved in various physiological processes, including the regulation of heart rate and neurotransmission. By binding to these receptors, this compound can modulate their activity and influence cellular responses. The compound can induce potassium efflux and inhibit calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .
Similar Compounds:
Adenosine: The parent compound, involved in energy transfer and signal transduction.
3-Aminopropyltriethoxysilane: Used in surface functionalization and material synthesis.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Similar in structure but with different functional groups.
Uniqueness: This combination allows it to interact with adenosine receptors and modulate their activity, making it a valuable compound for research and therapeutic purposes .
Properties
| 34436-52-7 | |
Molecular Formula |
C13H20N6O4 |
Molecular Weight |
324.34 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(3-aminopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H20N6O4/c14-2-1-3-15-11-8-12(17-5-16-11)19(6-18-8)13-10(22)9(21)7(4-20)23-13/h5-7,9-10,13,20-22H,1-4,14H2,(H,15,16,17)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
PQJLAZRZUFGWPG-QYVSTXNMSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCN |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


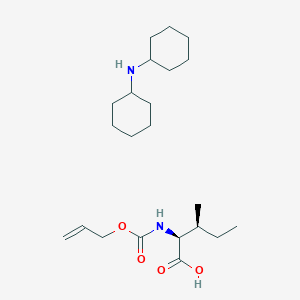
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)
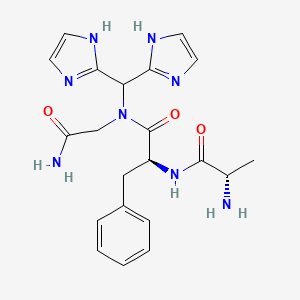

![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
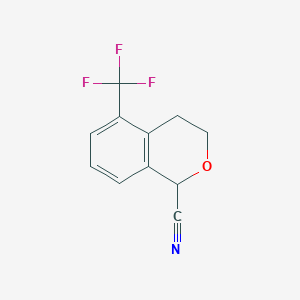
![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
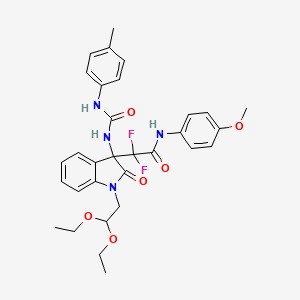
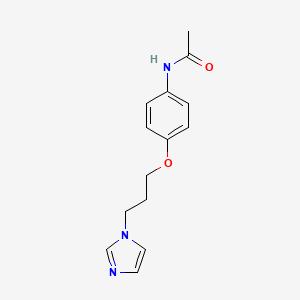
![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
